

3-Iodo-5-nitropyridin-2-amine molecular weight

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Compound of Interest

Compound Name: **3-Iodo-5-nitropyridin-2-amine**

Cat. No.: **B1312864**

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An In-Depth Technical Guide to **3-Iodo-5-nitropyridin-2-amine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyridine scaffold is a privileged structure, present in a significant percentage of FDA-approved drugs.^[1] The strategic functionalization of this ring system allows for the fine-tuning of molecular properties essential for biological activity. **3-Iodo-5-nitropyridin-2-amine** is a highly functionalized pyridine derivative that serves as a versatile and powerful building block for the synthesis of complex molecules.

The presence of three distinct functional groups—an iodo, a nitro, and an amine—on the pyridine core provides multiple reactive handles for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the ring's electronics, while the iodo group is an excellent leaving group for cross-coupling reactions, and the amino group offers a site for nucleophilic chemistry.^[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **3-iodo-5-nitropyridin-2-amine**, covering its physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols.

Part 1: Physicochemical Properties and Characterization

The utility of a synthetic building block begins with a thorough understanding of its fundamental properties. **3-Iodo-5-nitropyridin-2-amine** is a solid at room temperature with a molecular structure primed for diverse chemical transformations.

Key Properties Summary

The essential physicochemical data for **3-Iodo-5-nitropyridin-2-amine** are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ IN ₃ O ₂	[3][4]
Molecular Weight	265.01 g/mol	[3][4][5]
IUPAC Name	3-Iodo-5-nitropyridin-2-amine	[3]
CAS Number	25391-56-4	[3][4][6]
Synonyms	3-Iodo-5-nitro-2-pyridinamine	[3]
Exact Mass	264.93482 Da	[5]
Melting Point	215-219 °C (for isomer 5-iodo-3-nitropyridin-2-amine)	[7][8]
XLogP3	1.5	[5]

Structural Analysis and Reactivity

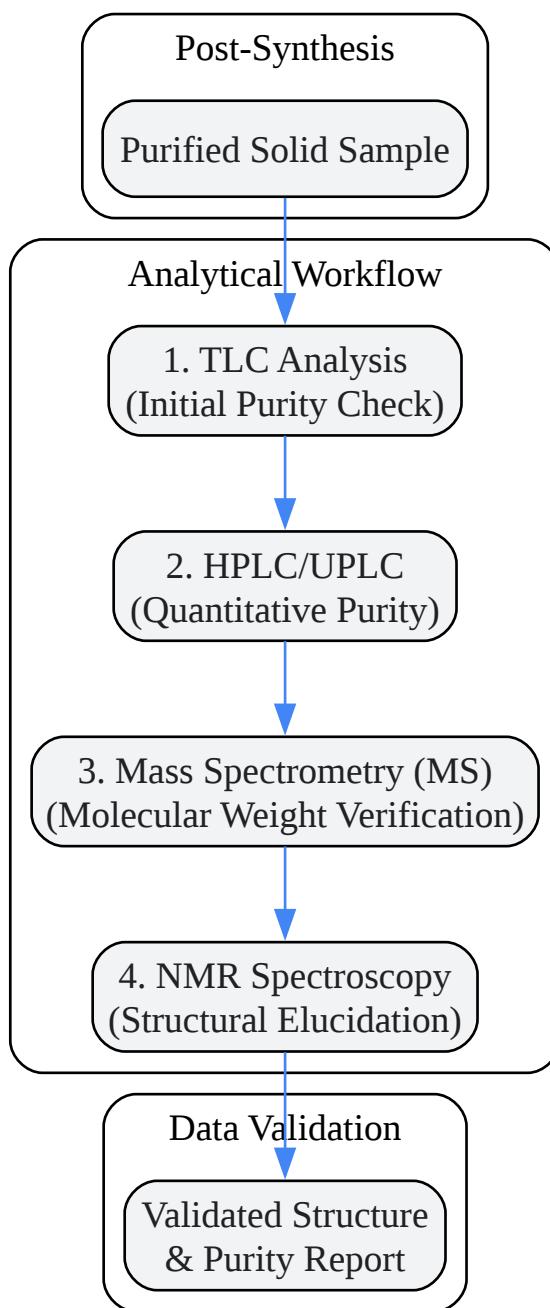
The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity:

- Amino Group (-NH₂): Acts as an activating, ortho-, para-director in electrophilic substitutions and serves as a primary nucleophile.
- Nitro Group (-NO₂): A strong deactivating, meta-directing group that withdraws electron density from the ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions.

- Iodo Group (-I): The key functional handle for introducing molecular complexity. Its position allows for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstones of modern drug synthesis.
[\[9\]](#)

Standard Characterization Workflow

Confirming the identity, purity, and structure of **3-Iodo-5-nitropyridin-2-amine** is paramount. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques. While specific spectral data is proprietary to manufacturers, documentation for this compound and its isomers confirms the availability of NMR, HPLC, and LC-MS data for verification.[\[6\]](#)[\[10\]](#)



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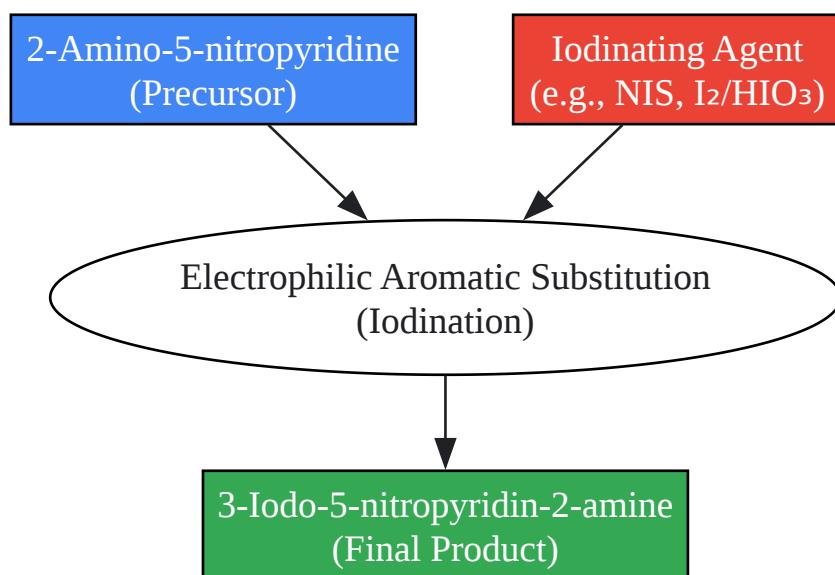
Caption: Standard workflow for the analytical characterization of **3-Iodo-5-nitropyridin-2-amine**.

Part 2: Synthesis and Mechanistic Insights

While **3-Iodo-5-nitropyridin-2-amine** is commercially available, understanding its synthesis provides crucial insights into potential impurities and scale-up strategies. The synthesis of the related isomer, 2-amino-5-iodo-3-nitropyridine, involves the direct iodination of a nitropyridine precursor.^[8] A similar strategy of electrophilic iodination can be applied.

Proposed Synthetic Pathway

The most logical precursor for the synthesis is 2-amino-5-nitropyridine, which can be selectively iodinated at the C3 position. The amino group is a strong activating group that directs electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by the nitro group, the iodination is directed to the C3 position.



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Caption: Proposed synthetic pathway for **3-Iodo-5-nitropyridin-2-amine**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted pyridines.
[8][11]

Objective: To synthesize **3-Iodo-5-nitropyridin-2-amine** via electrophilic iodination of 2-amino-5-nitropyridine.

Reagents and Materials:

- 2-Amino-5-nitropyridine (1.0 eq)
- N-Iodosuccinimide (NIS) (1.1 eq)
- Sulfuric Acid (concentrated)
- Acetonitrile (solvent)
- Sodium thiosulfate solution (saturated)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-nitropyridine (e.g., 10.0 g) in acetonitrile (100 mL). Cool the flask in an ice bath to 0 °C with stirring.
- Acidification: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the solution, ensuring the temperature remains below 10 °C. Causality: The strong acid protonates the pyridine nitrogen, further deactivating the ring to prevent over-iodination and helps to control the reaction's regioselectivity.
- Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Causality: NIS is a mild and effective source of the electrophilic iodine (I⁺). Portion-wise addition helps to control the reaction exotherm.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

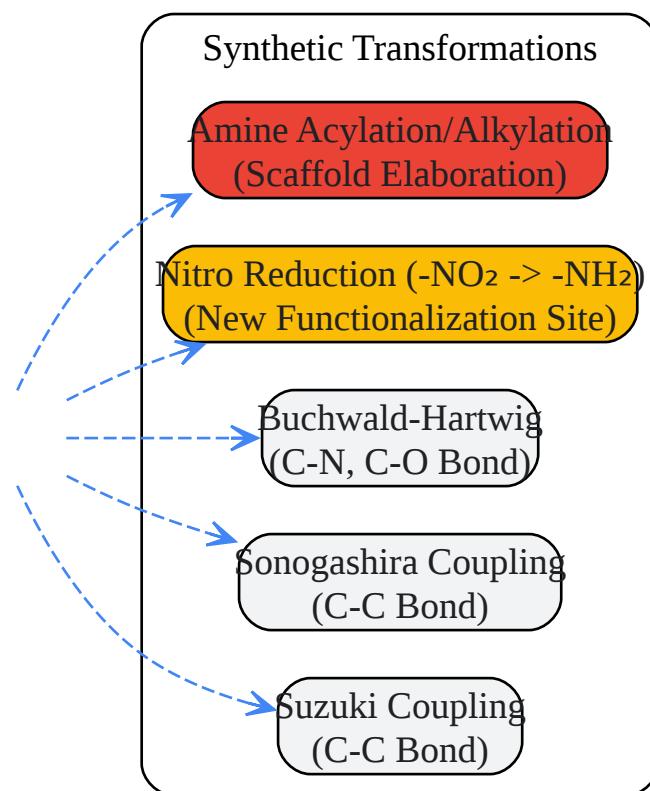
- Workup: Carefully pour the reaction mixture over crushed ice (approx. 200 g).
- Quenching: Add saturated sodium thiosulfate solution until the dark iodine color disappears.
Causality: This step removes any unreacted iodine from the mixture.
- Neutralization: Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form.
- Extraction: Extract the product into ethyl acetate (3 x 100 mL).
- Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product.

Part 3: Applications in Drug Development

3-Iodo-5-nitropyridin-2-amine is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for the rapid construction of complex molecular architectures, a process known as scaffold-based drug design.[\[2\]](#)

The Power of Three Reactive Sites

The molecule's design enables a logical, stepwise approach to building complex drug candidates.



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Caption: Key reaction handles on **3-Iodo-5-nitropyridin-2-amine** for drug development.

- Iodo Group (Cross-Coupling): This is arguably the most valuable feature. It allows for the attachment of various aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed reactions. This is fundamental for exploring the Structure-Activity Relationship (SAR) of a lead compound.
- Nitro Group (Reduction & Functionalization): The nitro group can be easily reduced to a primary amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This unmasks a new nucleophilic site, creating a diaminopyridine derivative that can be used for further derivatization or for constructing fused heterocyclic systems like imidazopyridines.
- Amino Group (Derivatization): The existing primary amine can be acylated, alkylated, or used as a nucleophile in cyclization reactions.

This trifecta of reactivity makes the compound a valuable starting material for libraries of compounds, accelerating the hit-to-lead process in drug discovery. Its utility as a precursor for

azaindole chemistry highlights its importance in synthesizing compounds with proven biological relevance.^[3]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive SDS for **3-Iodo-5-nitropyridin-2-amine** is not publicly available, data from closely related nitropyridine and iodo-pyridine compounds provide a strong basis for a robust safety protocol.^{[5][12][13]}

Hazard Identification and Precautions

Based on analogous structures, the compound should be handled as hazardous.

Hazard Class	GHS Classification (Anticipated)	Precautionary Measures
Acute Toxicity	Category 4 (Oral, Inhalation)	H302+H332: Harmful if swallowed or if inhaled. P264, P270, P261, P271.
Skin Irritation	Category 2	H315: Causes skin irritation. P280. ^[5]
Eye Irritation	Category 2	H319: Causes serious eye irritation. P280. ^[5]
Reproductive Toxicity	Category 1B (Suspected)	H360: May damage fertility or the unborn child. P201, P202.

Personal Protective Equipment (PPE):

- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use chemical safety goggles or a face shield.
- Skin and Body Protection: Wear a lab coat. Ensure safety showers are accessible.

- Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Storage and Handling

- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[7]
- Handling: Avoid contact with skin, eyes, and clothing.[12][14] Do not breathe dust. Wash hands thoroughly after handling.

Conclusion

3-Iodo-5-nitropyridin-2-amine is more than just a chemical reagent; it is a strategic tool for molecular architects in the field of drug discovery. Its well-defined reactive sites—the versatile iodo group for cross-coupling, the transformable nitro group, and the nucleophilic amino group—provide a reliable and logical pathway for the synthesis of complex, biologically active molecules. By understanding its properties, synthesis, and reactivity, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics. Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

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